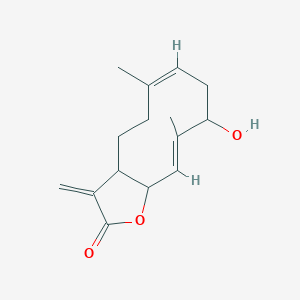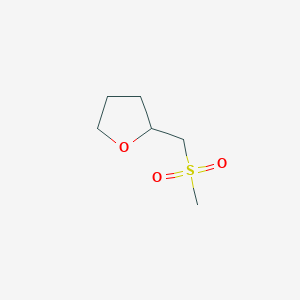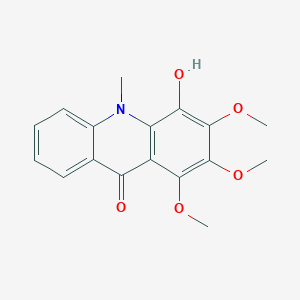
Epiprogoitrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiprogoitrin is a naturally occurring glucosinolate found in various cruciferous vegetables. Glucosinolates are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans. This particular glucosinolate is of interest due to its unique structure and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epiprogoitrin typically involves the enzymatic conversion of precursor compounds in plants. In a laboratory setting, it can be synthesized through a series of chemical reactions starting from simple organic molecules. The process often involves the use of specific enzymes or catalysts to facilitate the formation of the glucosinolate structure.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from cruciferous vegetables. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate the glucosinolate. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Epiprogoitrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the glucosinolate into simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original glucosinolate, such as sulfoxides, thiols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Epiprogoitrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of glucosinolates.
Biology: Researchers investigate its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Studies focus on its potential health benefits, including anti-cancer properties and its role in detoxification processes.
Industry: It is explored for its use in developing natural pesticides and as a bioactive compound in functional foods.
Mécanisme D'action
The mechanism of action of Epiprogoitrin involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including:
Detoxification Enzymes: Induction of phase II detoxification enzymes, which help in the elimination of carcinogens.
Apoptosis Pathways: Activation of apoptosis pathways in cancer cells, leading to cell death.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
Epiprogoitrin can be compared with other glucosinolates such as:
Sinigrin: Found in mustard seeds, known for its pungent taste and potential health benefits.
Glucoraphanin: Found in broccoli, known for its potent anti-cancer properties.
Glucobrassicin: Found in cabbage, known for its role in detoxification processes.
Compared to these compounds, this compound is unique due to its specific structure and the distinct bioactive compounds it releases upon hydrolysis
Propriétés
Numéro CAS |
19237-18-4 |
|---|---|
Formule moléculaire |
C11H19NO10S2 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
Clé InChI |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES isomérique |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















